molecular formula C25H38O4 B3057207 5beta-Cholanic acid 3,7-dione methyl ester CAS No. 7753-72-2

5beta-Cholanic acid 3,7-dione methyl ester

Cat. No. B3057207
CAS RN: 7753-72-2
M. Wt: 402.6 g/mol
InChI Key: UZRRNRRCPZZPNY-AEVHJRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Cholanic acid 3,7-dione methyl ester is a biochemical reagent . It is used as a biological material or organic compound for life science related research . The compound has a molecular formula of C25H38O4 and a molecular weight of 402.57 .


Molecular Structure Analysis

The molecular structure of 5β-Cholanic acid 3,7-dione methyl ester is represented by the formula C25H38O4 . The compound is not light-sensitive and does not need to be refrigerated .


Physical And Chemical Properties Analysis

5β-Cholanic acid 3,7-dione methyl ester has a melting point of 158-160ºC . It is not light-sensitive and does not need to be refrigerated . The compound is not restricted and has a rotation of -38º .

Scientific Research Applications

1. Activation of BK Channels

5β-Cholanic acid 3,7-dione methyl ester and its analogs play a significant role in the activation of vascular myocyte large conductance, calcium- and voltage-gated potassium (BK) channels. This action is crucial for arterial dilation, an important aspect of cardiovascular health (Bukiya, McMillan, Parrill, & Dopico, 2008).

2. Involvement in Steroid Synthesis

The compound has been synthesized as part of a process to create lithocholic acid dimers, which are significant in the context of steroid chemistry and synthesis. This synthesis highlights its potential in producing medically relevant compounds (Nahar & Turner, 2003).

3. Blood-Brain Barrier Permeation

5β-Cholanic acid derivatives have been studied for their ability to modify the permeability of the blood-brain barrier (BBB). This could have implications for drug delivery systems targeting the central nervous system (Mikov et al., 2004).

4. Enzyme Kinetics and Steroid Metabolism

Investigations into enzyme kinetics, particularly those of human alcohol dehydrogenase 1C*2, have shown that 5β-Cholanic acid and its derivatives can impact the metabolism of various steroids. This finding is significant for understanding steroid-related diseases and conditions (Plapp & Berst, 2003).

5. Farnesoid X Receptor Activation

Research has demonstrated that certain 5β-Cholanic acid derivatives can activate the farnesoid X receptor (FXR), which is essential in bile acid and cholesterol homeostasis. This could lead to new therapeutic approaches for cholesterol and lipid-related diseases (Fukuchi et al., 2005).

properties

IUPAC Name

methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,23+,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRRNRRCPZZPNY-AEVHJRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557798
Record name Methyl (5beta)-3,7-dioxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Cholanic acid 3,7-dione methyl ester

CAS RN

7753-72-2
Record name Methyl (5beta)-3,7-dioxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5beta-Cholanic acid 3,7-dione methyl ester
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